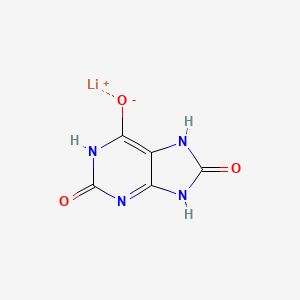
lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is a chemical compound with the molecular formula C5H3LiN4O3. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes lithium as a central element, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate typically involves the reaction of purine derivatives with lithium salts. One common method is the reaction of 2,8-dioxo-7,9-dihydro-1H-purin-6-olate with lithium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The lithium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Lithium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate
- Lithium;2,6-dioxo-3,7-dihydropurin-8-olate
- Lithium;6,8-dioxo-6,7,8,9-tetrahydro-1H-purin-2-olate
Uniqueness
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is unique due to its specific structure and the presence of lithium, which imparts distinct chemical and biological properties
Properties
CAS No. |
6108-34-5 |
|---|---|
Molecular Formula |
C5H3LiN4O3 |
Molecular Weight |
174.1 g/mol |
IUPAC Name |
lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate |
InChI |
InChI=1S/C5H4N4O3.Li/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
InChI Key |
NVDXXUJSTMEQDU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C12=C(NC(=O)N=C1NC(=O)N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


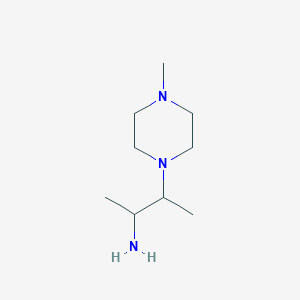
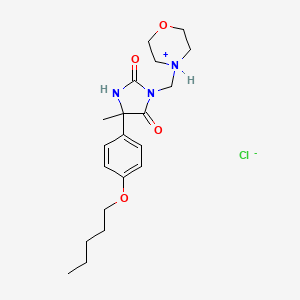
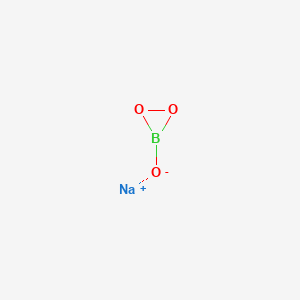
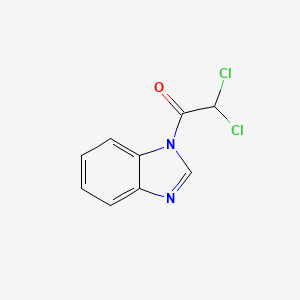

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
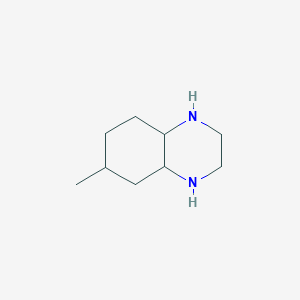
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
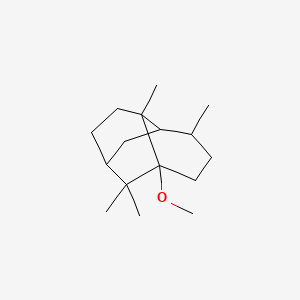
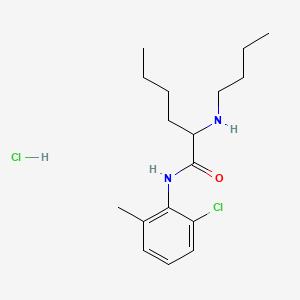
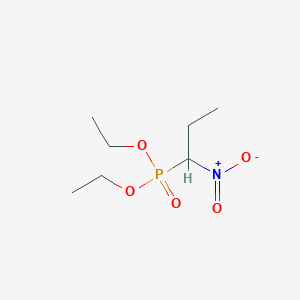
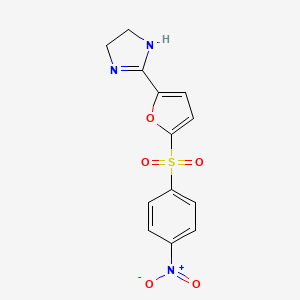
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
